molecular formula C17H24O6 B1326074 Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-91-5

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1326074
CAS No.: 951887-91-5
M. Wt: 324.4 g/mol
InChI Key: DQBOUPCXFWYHGI-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C17H24O6 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity Analysis

The study of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the significance of compounds with antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds, which could be relevant for evaluating the antioxidant potential of Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate (Munteanu & Apetrei, 2021).

Neuroprotective and Antioxidant Activities

Ethyl ferulate, a phenylpropanoid with structural similarities, has been studied for its anti-inflammatory, antioxidant, and neuroprotective activities. This suggests that this compound could also be explored for similar biological activities in nutraceutical and pharmaceutical applications (Cunha et al., 2019).

Chemical Detection and Analysis

The application of canines as chemical detectors for explosives demonstrates the importance of understanding the chemical properties and detection methods of various compounds. Research in this area could involve the investigation of this compound's potential as a marker or its behavior in detection systems (Furton & Myers, 2001).

Environmental Impact and Biodegradation

The biodegradation and fate of chemicals in the environment, such as the gasoline ether oxygenate ethyl tert-butyl ether (ETBE), are crucial for assessing environmental impact and remediation strategies. Similar studies could focus on the environmental behavior and degradation pathways of this compound to ensure environmental safety (Thornton et al., 2020).

Biochemical Analysis

Biochemical Properties

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the inhibition of these enzymes, which is crucial for its potential anti-cancer properties . Additionally, the compound may interact with histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), further influencing cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to the inhibition of cell proliferation . Moreover, its effects on Hsp90 and TrxR can induce cellular stress responses and apoptosis in cancer cells . The compound’s impact on gene expression may also involve the regulation of genes associated with cell cycle control and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of microtubule dynamics and the induction of cellular stress responses. Additionally, the compound’s interaction with TrxR can result in the inhibition of thioredoxin reductase activity, leading to increased oxidative stress and apoptosis in cancer cells . Changes in gene expression may also occur due to the compound’s effects on histone demethylation and kinase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects may also be present, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can also impact cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. The compound’s distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with tubulin may localize it to the cytoskeleton, where it can disrupt microtubule dynamics . Additionally, the compound’s effects on histone demethylation may involve its localization to the nucleus, where it can influence gene expression and chromatin structure.

Properties

IUPAC Name

ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOUPCXFWYHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257651
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-91-5
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.